1-(2-(4-Ethylphenoxy)acetyl)-4-(5-chloro-2-methoxyphenyl)semicarbazide
CAS No.: 904197-37-1
Cat. No.: VC6738829
Molecular Formula: C18H20ClN3O4
Molecular Weight: 377.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904197-37-1 |
|---|---|
| Molecular Formula | C18H20ClN3O4 |
| Molecular Weight | 377.83 |
| IUPAC Name | 1-(5-chloro-2-methoxyphenyl)-3-[[2-(4-ethylphenoxy)acetyl]amino]urea |
| Standard InChI | InChI=1S/C18H20ClN3O4/c1-3-12-4-7-14(8-5-12)26-11-17(23)21-22-18(24)20-15-10-13(19)6-9-16(15)25-2/h4-10H,3,11H2,1-2H3,(H,21,23)(H2,20,22,24) |
| Standard InChI Key | MHQPMPIWHJFTIR-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=C(C=CC(=C2)Cl)OC |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
1-(2-(4-Ethylphenoxy)acetyl)-4-(5-chloro-2-methoxyphenyl)semicarbazide features a semicarbazide backbone (-NH-C(=O)-NH-) functionalized with two distinct aromatic groups:
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4-Ethylphenoxy acetyl group: A phenoxy ring substituted with an ethyl group at the para position, linked via an acetyl spacer.
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5-Chloro-2-methoxyphenyl group: A phenyl ring with methoxy (-OCH₃) and chloro (-Cl) substituents at the ortho and para positions, respectively.
The molecular formula is , yielding a molecular weight of 409.84 g/mol. The ethyl and methoxy groups enhance lipophilicity, potentially improving membrane permeability, while the chlorine atom may influence electronic properties and binding affinity .
Spectroscopic Signatures
While experimental spectra for this compound are unavailable, analogous semicarbazides exhibit:
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IR: Stretching vibrations at 3,250–3,300 cm⁻¹ (N-H), 1,650–1,680 cm⁻¹ (C=O), and 1,250–1,300 cm⁻¹ (C-O of ether) .
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NMR: Aromatic protons resonate at δ 6.5–7.5 ppm, with methylene protons of the acetyl group at δ 2.5–3.0 ppm .
Synthesis and Reactivity
Synthetic Pathways
The synthesis likely involves sequential condensation reactions:
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Formation of the hydrazide intermediate: Reaction of 2-(4-ethylphenoxy)acetic acid with hydrazine hydrate to yield 2-(4-ethylphenoxy)acetohydrazide.
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Semicarbazide formation: Condensation with 5-chloro-2-methoxy phenyl isocyanate in anhydrous ethanol under reflux, as shown below:
This method aligns with protocols for analogous thiosemicarbazides .
Chemical Reactivity
The semicarbazide group participates in:
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Coordination chemistry: Bidentate binding to metal ions (e.g., Cu²⁺, Zn²⁺) via the carbonyl oxygen and hydrazinic nitrogen .
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Nucleophilic substitution: Reactivity at the chlorine site for further functionalization.
Biological Activities and Mechanisms
Antimicrobial Properties
Structurally related semicarbazides exhibit potent activity against Gram-positive and Gram-negative bacteria. For example, 2-(4-chlorophenyl)(2-hydroxyphenyl)methyl-thiosemicarbazide (analog) showed MIC values of 0.1–0.5 μM against E. coli and S. aureus . The chlorine and methoxy groups in the target compound may enhance membrane disruption or enzyme inhibition.
Agrochem Applications
Substituted 5-membered rings in the patent WO2024081762A1 act as pesticides by disrupting insect neuronal pathways . The target compound’s chloro and methoxy groups may confer similar biocidal activity.
Comparative Analysis with Structural Analogs
Applications and Future Directions
Pharmaceutical Development
The compound’s dual aromatic systems make it a candidate for:
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Antibacterial agents: Targeting multidrug-resistant strains.
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Antiparasitic drugs: Inhibiting protozoal enzymes like falcipain-2 .
Agrochemical Innovations
Potential uses include:
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